molecular formula C12H13Cl2N3 B1665700 Alinidine CAS No. 33178-86-8

Alinidine

Katalognummer: B1665700
CAS-Nummer: 33178-86-8
Molekulargewicht: 270.15 g/mol
InChI-Schlüssel: OXTYVEUAQHPPMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Alinidin umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Imidazolin-Struktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Chemische Reaktionsanalyse

Alinidin durchläuft verschiedene chemische Reaktionen, darunter:

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Redox-Driven Reactions

Allicin acts as a reactive sulfur species (RSS), primarily oxidizing thiol groups (-SH) in biomolecules:

2.1. Thiol Oxidation Mechanism

  • Targets : Glutathione (GSH), cysteine residues in proteins.

  • Reaction :
    Allicin+2 R SHDiallyl disulfide DADS +R S S R+H2O\text{Allicin}+2\text{ R SH}\rightarrow \text{Diallyl disulfide DADS }+\text{R S S R}+\text{H}_2\text{O}

  • Impact : Disrupts redox homeostasis, inhibits enzymes (e.g., alcohol dehydrogenase, hexokinase) .

2.2. Specific Protein Interactions

Protein TargetReaction OutcomeBiological EffectReference
Succinic dehydrogenase Irreversible thiol oxidationMitochondrial dysfunction
Nrf2/Keap1 system Structural modification via disulfide bondsOxidative stress response
YAP1 transcription factor Conformational changeApoptosis in fungal cells

Antimicrobial Activity

Allicin’s reactivity underlies its broad-spectrum antimicrobial effects:

3.1. Bacterial Inhibition

  • Mechanism : Disruption of redox-sensitive pathways (e.g., DNA/RNA synthesis inhibition in Salmonella typhimurium at ≥0.3 mM) .

  • Key Findings :

    • 68% reduction in thymidine uptake (DNA synthesis)

    • 100% suppression of uracil uptake (RNA synthesis) .

3.2. Antifungal Action

  • Target : Ergosterol biosynthesis in fungal membranes.

  • Efficacy : Kills methicillin-resistant Staphylococcus aureus (MRSA) at 25–50 µg/mL .

Anticancer Mechanisms

Allicin induces apoptosis via redox-mediated pathways:

4.1. Reactive Oxygen Species (ROS) Generation

  • Pathway : Mitochondrial ROS accumulation → Cytochrome c release → Caspase activation .

  • Dose Dependency :

    • Low (≤10 µM) : Cell cycle arrest (G1/S phase).

    • High (≥50 µM) : Necrosis via membrane lipid peroxidation .

4.2. Enzyme Inhibition

EnzymeIC₅₀ (µM)Cancer Type TestedReference
Thioredoxin reductase 2.8Colorectal carcinoma
Topoisomerase IIα 15.4Leukemia

Stability and Decomposition

Allicin degrades under heat, light, or alkaline conditions:

5.1. Thermal Decomposition

  • Products : Ajoenes, vinyldithiins, polysulfanes.

  • Half-Life :

    • 25°C : 30 hours (aqueous solution)

    • -70°C : Stable for years .

6.2. Computational Modeling

Recent studies (e.g., MIT/University of Michigan) use frontier orbital energy matching to predict reaction outcomes in thiosulfinate systems .

Pharmacological Interactions

  • Synergistic Effects : Enhances efficacy of β-lactam antibiotics against resistant strains .

  • Drug Metabolism : Inhibits CYP3A4, altering pharmacokinetics of co-administered drugs .

Wissenschaftliche Forschungsanwendungen

Electrophysiological Effects

Research indicates that alinidine reduces the rate of diastolic depolarization and prolongs action potential duration in sinoatrial node fibers. In studies involving rabbit hearts, this compound demonstrated a concentration-dependent decrease in heart rate and altered ion current dynamics, indicating its potential utility in managing certain cardiac conditions .

Cardiovascular Studies

This compound has been extensively studied for its cardiovascular effects, particularly its ability to manage conditions associated with tachycardia. Clinical trials have demonstrated that oral administration of this compound effectively reduces heart rate during both rest and exercise without significant adverse effects on blood pressure .

Comparative Studies

In comparative studies with other bradycardic agents, this compound exhibited similar efficacy to propranolol in reducing heart rate but with a different side effect profile. Notably, while propranolol can cause bronchoconstriction due to beta-blockade, this compound's mechanism does not involve this pathway, making it a potentially safer alternative for patients with respiratory issues .

Study 1: Effects on Healthy Subjects

A study involving healthy volunteers assessed the impact of varying doses of this compound (20 mg, 40 mg, and 80 mg) on heart rate and blood pressure. Results indicated significant reductions in heart rate at all doses, with the most pronounced effects observed at 80 mg. The study concluded that this compound could effectively manage exercise-induced tachycardia without compromising blood pressure stability .

Study 2: Electrophysiological Characterization

Another study focused on the electrophysiological characterization of this compound's effects on isolated rabbit sinoatrial nodes. The findings revealed that this compound decreased the chronotropic response to both adrenaline and acetylcholine, suggesting its potential role in mitigating reflex tachycardia during stress responses .

Data Summary Table

Study Objective Findings
Clinical Trial (Healthy Subjects)Assess heart rate reductionSignificant reduction in heart rate with 80 mg dose; no adverse blood pressure effects noted
Electrophysiological StudyCharacterize ionic mechanismsDecreased diastolic depolarization; reduced response to adrenergic stimulation
Comparative StudyCompare with propranololSimilar efficacy in reducing heart rate; distinct side effect profiles

Wirkmechanismus

Alinidine exerts its effects by inhibiting the pacemaker current in the heart. This is achieved by altering the maximal channel conductance and the voltage threshold required for channel activation . This compound also blocks calcium and potassium channels, which contributes to its overall effect on heart rate and repolarization . The molecular targets of this compound include the ion channels involved in the pacemaker current and the repolarization process.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Alinidine, also known by its developmental code ST567, is a pharmacological agent primarily recognized for its negative chronotropic effects, which means it decreases heart rate. This compound was developed during the 1970s and 1980s and functions by inhibiting pacemaker activity in cardiac tissues. Its mechanism of action involves blocking hyperpolarization-activated currents and altering ion channel conductance, particularly affecting calcium and potassium channels. Despite its promising effects on heart rate regulation, the development of this compound was ultimately halted due to insufficient specificity for its target and concerns regarding its clinical efficacy in certain populations.

This compound's primary mechanism involves:

  • Inhibition of Pacemaker Current : this compound reduces the diastolic depolarization rate in sinoatrial (SA) node cells, which is crucial for heart rhythm regulation. It achieves this by blocking the hyperpolarization-activated current IfI_f, leading to a decrease in spontaneous activity at higher concentrations (80 µM) while showing variable effects at lower concentrations (10 µM) .
  • Ion Channel Modulation : It has been shown to block calcium and potassium channels, contributing to its bradycardic effects. This modulation results in prolonged repolarization following action potentials, which can influence cardiac rhythm stability .
MechanismDescription
Pacemaker Current BlockInhibits IfI_f current, reducing spontaneous activity in SA node cells
Calcium Channel BlockReduces calcium influx, affecting contractility and heart rate
Potassium Channel BlockProlongs repolarization phase, influencing overall cardiac rhythm

Bradycardic Effects

This compound is classified as a bradycardic agent due to its ability to lower heart rate. In isolated rabbit SA node preparations, this compound significantly increased the intrinsic cycle length primarily through a decrease in the diastolic depolarization rate . Clinical studies have demonstrated that while it effectively induces bradycardia, it did not improve outcomes in patients with acute myocardial infarction when compared to placebo .

Antiarrhythmic Properties

Research has indicated that this compound may possess antiarrhythmic properties. A study utilizing perfused rat-heart models assessed the antiischemic and antiarrhythmic activities of this compound and several analogs, suggesting potential benefits in managing arrhythmias under specific conditions . However, further clinical validation is necessary to establish these effects.

Case Studies

  • Clinical Trial on Myocardial Infarction : A randomized controlled trial evaluated the impact of this compound on patients experiencing acute myocardial infarction. The study concluded that despite its pharmacological activity, this compound did not significantly improve patient outcomes compared to standard care .
  • Vascular Response Study : Another investigation focused on this compound's effects on vascular responses in isolated dog coronary arteries. The study found that this compound influenced the vasodilatory response to acetylcholine and carbachol, indicating potential implications for vascular health .

Eigenschaften

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYVEUAQHPPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022571
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33178-86-8
Record name Alinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33178-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alinidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alinidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alinidine
Reactant of Route 2
Reactant of Route 2
Alinidine
Reactant of Route 3
Alinidine
Reactant of Route 4
Reactant of Route 4
Alinidine
Reactant of Route 5
Alinidine
Reactant of Route 6
Reactant of Route 6
Alinidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.